molecular formula C9H8ClNO B11910574 4-Chloro-2-methylisoindolin-1-one

4-Chloro-2-methylisoindolin-1-one

Cat. No.: B11910574
M. Wt: 181.62 g/mol
InChI Key: HCIUAPXSQRZTLT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with methylamine under acidic conditions, followed by cyclization to form the isoindolinone ring. Another method includes the use of multicomponent reactions involving methyl 2-formylbenzoate, an amine, and an isocyanide, which undergoes intramolecular amidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-methylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    2-Methylisoindolin-1-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-Chloroisoindolin-1-one: Lacks the methyl group, which affects its chemical properties and applications.

    N-Substituted Isoindolinones: These compounds have various substituents on the nitrogen atom, leading to diverse biological activities and uses.

Uniqueness: The combination of these functional groups allows for the synthesis of a wide range of derivatives with specific biological activities .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3

InChI Key

HCIUAPXSQRZTLT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

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